N'-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of oximes and hydrazones. These compounds are known for their significant biological and analytical properties. The presence of multiple coordination sites in these compounds makes them interesting for the study of their complexing abilities towards various metal ions .
Preparation Methods
The synthesis of N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide involves the condensation of pyridine-2-carbohydrazide with 2,3-butanedione monoxime. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxime and hydrazone functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide involves its interaction with metal ions to form complexes. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide is similar to other oxime and hydrazone compounds, such as:
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide: This compound also forms complexes with transition metals and exhibits similar biological activities.
3-[3-(hydroxyimino)butan-2-ylidene]hydrazinylidene}methyl]phenol: This Schiff base forms complexes with trivalent lanthanides and has similar coordination properties.
The uniqueness of N’-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide lies in its specific structure and the resulting properties of its metal complexes .
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
N-[(Z)-[(3Z)-3-hydroxyiminobutan-2-ylidene]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(8(2)14-16)12-13-10(15)9-5-3-4-6-11-9/h3-6,16H,1-2H3,(H,13,15)/b12-7-,14-8- |
InChI Key |
VNRYUSQMRVJBRN-FFNMSDODSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=N1)/C(=N\O)/C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C(=NO)C |
Origin of Product |
United States |
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